N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a thiophene-2-carboxamide moiety at position 2. The thiazole ring is a privileged scaffold in medicinal chemistry due to its versatility in drug design, particularly in antimicrobial, anticancer, and anti-inflammatory applications . The methoxy group on the phenyl ring enhances lipophilicity and may influence metabolic stability, while the thiophene-carboxamide contributes to π-π stacking and hydrogen-bonding interactions with biological targets. This article provides a comparative analysis of this compound with structurally related analogs, focusing on synthetic routes, physicochemical properties, and biological activities.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)12-9-21-15(16-12)17-14(18)13-3-2-8-20-13/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNLXWOTUAMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine
The thiazole core is synthesized via the Hantzsch thiazole reaction. A mixture of 4-methoxybenzaldehyde (1.0 equiv), thiourea (1.2 equiv), and bromine (1.1 equiv) in acetic acid is refluxed at 110°C for 6 hours. The α-bromo intermediate reacts with thiourea to cyclize into 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. Purification via crystallization from ethanol yields pale yellow crystals (78% yield).
Key Reaction Conditions
| Component | Quantity | Temperature | Time | Solvent |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 1.0 equiv | 110°C | 6 h | Acetic acid |
| Thiourea | 1.2 equiv | |||
| Bromine | 1.1 equiv |
Activation of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The acid (1.0 equiv) is refluxed with excess SOCl₂ (3.0 equiv) at 70°C for 2 hours, yielding thiophene-2-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure.
Amide Coupling Reaction
The thiazol-2-amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Thiophene-2-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12 hours. Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding the target compound as a white solid (65% yield, m.p. 133–135°C).
One-Pot Synthesis Using Thioamide Intermediates
Recent advances prioritize efficiency by integrating thiazole and amide formation in a single pot.
Thioamide Precursor Preparation
2-(4-Methoxyphenyl)thioacetamide is synthesized by reacting 4-methoxyphenylacetonitrile (1.0 equiv) with hydrogen sulfide (H₂S) in pyridine at 50°C for 4 hours.
Cyclization with Monobromomalonamide
The thioamide (1.0 equiv) reacts with monobromomalonamide (1.2 equiv) in absolute ethanol under reflux for 8 hours, catalyzed by pyridine (4.0 equiv). This step concurrently forms the thiazole ring and introduces the carboxamide group. The product precipitates upon cooling and is filtered, achieving 72% yield.
Advantages Over Multi-Step Methods
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Reduced purification steps.
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Higher atom economy (82% vs. 68% in conventional methods).
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Scalability for industrial production.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation accelerates reaction kinetics, particularly in cyclization and coupling steps.
Optimized Thiazole Formation
A mixture of 4-methoxybenzaldehyde (1.0 equiv), thiourea (1.1 equiv), and N-bromosuccinimide (1.05 equiv) in dimethylformamide (DMF) is irradiated at 150 W for 15 minutes. The thiazol-2-amine forms in 85% yield, verified by HPLC.
Rapid Amide Bond Formation
Thiophene-2-carbonyl chloride (1.05 equiv) and thiazol-2-amine (1.0 equiv) are combined in acetonitrile with microwave irradiation (100 W, 5 minutes). The reaction achieves 90% conversion, with purification via recrystallization (ethanol/water).
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring, a thiophene moiety, and a methoxy-substituted phenyl group. These components contribute to its diverse chemical properties and biological activities. The presence of sulfur and nitrogen heteroatoms enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exhibit promising anticancer properties. Studies have shown effectiveness against various cancer cell lines through mechanisms such as enzyme inhibition and interaction with cellular targets. For instance:
- In vitro studies have demonstrated that derivatives of thiazole and thiophene can inhibit tumor cell growth. The compound has been evaluated against human lung adenocarcinoma cells, showing significant cytotoxicity with IC50 values indicating strong selectivity against cancerous cells .
- Molecular docking studies suggest that this compound can effectively bind to specific proteins involved in cancer progression, potentially inhibiting their activity .
Antimicrobial Activity
Similar compounds have also shown antimicrobial properties. The thiazole and thiophene moieties are known to enhance biological activity through various mechanisms, including enzyme inhibition that is critical for microbial survival. The compound's structure suggests potential effectiveness against a range of pathogens .
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps requiring optimized reaction conditions to maximize yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride .
Case Study 1: Anticancer Activity Evaluation
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives which were tested for anticancer activity against various cell lines, including NIH/3T3 mouse embryoblasts and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity against these cell lines with IC50 values significantly lower than standard treatments like cisplatin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of thiazole-integrated pyridine derivatives, which were screened for antimicrobial activity against several bacterial strains. The results showed that some derivatives had potent inhibitory effects, suggesting that the incorporation of the thiazole moiety enhances antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and thiophene rings allow it to fit into the active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their modifications relative to the target compound:
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., methoxy): Enhance lipophilicity and metabolic stability compared to electron-withdrawing groups (e.g., chloro) . Carboxamide Variations: Thiophene-carboxamide (target) vs.
Physicochemical Properties:
- Lipophilicity : The methoxy group increases logP (e.g., target compound: ~3.5), whereas hydroxyl groups () reduce logP (~2.0) .
- Molecular Weight : Most analogs fall within 250–500 Da, adhering to Lipinski’s rules for drug-likeness.
Antimicrobial and Antifungal Activity:
- Compounds with 4-methylphenyl () and 4-chlorophenyl () substituents showed moderate-to-high antimicrobial activity (MIC = 4–64 µg/mL) .
- This compound derivatives exhibited enhanced activity against S. aureus and E. coli compared to acetamide analogs .
Antiproliferative and Anti-inflammatory Activity:
- Biphenyl-thiazolyl-pyridin-2-amine derivatives () demonstrated promising antiproliferative activity against cancer cell lines (IC₅₀ < 10 µM) .
- ML277 () is reported as a modulator of ion channels, though specific activity data remain undisclosed .
Structure-Activity Relationship (SAR) Insights
Thiazole Core : Essential for binding to biological targets via hydrophobic and π-π interactions.
4-Substituents on Phenyl Ring :
- Methoxy groups improve membrane permeability but may reduce metabolic stability.
- Chloro or methyl groups enhance target affinity in hydrophobic pockets .
Carboxamide Moieties :
- Thiophene-carboxamide (target) offers conformational flexibility.
- Bulky groups (e.g., bicycloheptane) may limit bioavailability but increase selectivity .
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the thiazole and thiophene rings, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Characteristics
The compound's molecular structure can be represented as follows:
- Chemical Formula : C16H13N3O2S
- Molecular Weight : 341.42 g/mol
The presence of sulfur and nitrogen heteroatoms within its framework enhances its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer properties. The biological mechanisms attributed to this compound include:
- Enzyme Inhibition : Interaction with specific enzymes involved in disease pathways.
- Cellular Target Interaction : Binding to cellular receptors that modulate various biological responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been documented:
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.30 | Bactericidal |
| Candida albicans | 0.20 | Fungicidal |
These results suggest that the compound is effective against both bacterial and fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated the anticancer efficacy of this compound against several cancer cell lines:
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| U-87 (Glioblastoma) | 5.5 | High cytotoxicity |
| MDA-MB-231 (Breast cancer) | 8.0 | Moderate cytotoxicity |
| A549 (Lung cancer) | 7.5 | High cytotoxicity |
The IC50 values indicate that the compound exhibits significant cytotoxic effects on glioblastoma cells compared to other tested lines .
Molecular docking studies have indicated that this compound binds effectively to target proteins involved in cancer progression and microbial resistance. The binding affinity and interaction patterns suggest a mechanism involving:
- Inhibition of Key Enzymes : Disruption of metabolic pathways essential for cell survival.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Case Studies
A notable case study involved the evaluation of the compound's effect on human glioblastoma U-87 cells. The study utilized both MTT assays for cytotoxicity assessment and flow cytometry for apoptosis detection. Results showed a significant increase in apoptotic cell populations when treated with this compound at concentrations above 5 μM .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and what key reaction parameters influence yield?
- Synthetic Routes :
- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones (e.g., 4-methoxyphenylacetone) under reflux in ethanol .
- Step 2 : Coupling of the thiazole intermediate with thiophene-2-carboxamide using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium (HATU) in DMF at 50°C for 12 hours .
- Critical Parameters :
- Solvent polarity (DMF enhances nucleophilicity), reaction temperature (50–60°C optimal for coupling), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .
- Yields typically range from 64% to 76% for analogous thiazole-carboxamide derivatives .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Spectroscopic Characterization :
- IR : Peaks at ~3300 cm⁻¹ (N-H stretching), 1680–1700 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N/C=C in thiazole) .
- ¹H-NMR : Distinct signals for methoxy protons (δ 3.8–4.0 ppm), thiophene protons (δ 6.5–7.5 ppm), and amide NH (δ 10.2–10.5 ppm) .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 369.8 for C₁₆H₁₅N₃O₂S₂) .
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) confirms purity (>95%) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (MIC values reported for similar thiazoles: 8–32 µg/mL) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits (IC₅₀ < 10 µM for active analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves yields by 15–20% through uniform heating .
- Catalyst Screening : Use of Pd(OAc)₂ or CuI in Suzuki-Miyaura cross-coupling for aryl-thiazole intermediates (yields up to 85%) .
- Solvent Optimization : Switching from ethanol to THF increases solubility of hydrophobic intermediates, reducing side-product formation .
Q. What strategies resolve discrepancies in biological activity data across different assay models?
- Assay Standardization :
- Use identical cell lines (e.g., ATCC-certified HeLa cells) and serum-free media to minimize variability .
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to explain inconsistent in vivo vs. in vitro results .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : Predict binding affinity to targets like EGFR (PDB ID: 1M17) or COX-2 (PDB ID: 5KIR) using AutoDock Vina .
- QSAR Modeling :
- Descriptors: LogP (lipophilicity), polar surface area (PSA), and H-bond acceptor count.
- Models correlate thiophene substitution patterns with antimicrobial IC₅₀ values (R² > 0.85) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of methoxy groups on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
